molecular formula C13H19NO2 B12598235 Ethyl 4-[2-(dimethylamino)ethyl]benzoate CAS No. 910044-15-4

Ethyl 4-[2-(dimethylamino)ethyl]benzoate

Cat. No.: B12598235
CAS No.: 910044-15-4
M. Wt: 221.29 g/mol
InChI Key: IBNFIHSLSHMBKC-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(dimethylamino)ethyl]benzoate, also known as Ethyl 4-dimethylaminobenzoate, is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid and is commonly used in various industrial and scientific applications. This compound is known for its role as a photoinitiator in polymer chemistry and its use in the synthesis of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[2-(dimethylamino)ethyl]benzoate can be synthesized through the esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or methanol, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(dimethylamino)ethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Chemistry

Photoinitiator in UV-Curing Processes

Ethyl 4-(dimethylamino)benzoate is widely utilized as a photoinitiator in UV-curing systems. It plays a critical role in the polymerization of unsaturated prepolymers, making it essential for the formulation of coatings, inks, and adhesives that require UV light for curing. Its effectiveness as a photoinitiator allows for rapid curing processes, which are advantageous in industrial applications .

Cell Encapsulation Applications

In addition to its role in coatings and adhesives, this compound is employed in cell encapsulation technologies. It facilitates the formation of hydrogels that can encapsulate cells for various biomedical applications, including tissue engineering and regenerative medicine .

Pharmaceutical Applications

Dental Materials

Ethyl 4-(dimethylamino)benzoate is integral to the development of dental materials. It is used as an initiator for the spontaneous polymerization of aqueous acidic dental adhesive systems when activated by bases. This property enhances the performance and longevity of dental adhesives, making them more effective for restorative procedures . The compound's ability to form stable structures upon polymerization contributes to its use in root canal sealants and other dental restorative materials .

Antiulcer Properties

Research indicates that related compounds have been synthesized and evaluated for potential antiulcer properties. These compounds act as inhibitors of H+/K(+)-ATPase, which is crucial for gastric acid secretion. Ethyl 4-(dimethylamino)benzoate itself has not been directly linked to antiulcer activity but shares structural similarities with compounds that exhibit such properties .

Biological Research

Inhibition of Influenza Viruses

Benzoic acid derivatives, including ethyl 4-(dimethylamino)benzoate, have been studied for their antiviral properties, particularly against influenza viruses. The compound's structural features contribute to its potential efficacy as an antiviral agent .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Polymer ChemistryUsed as a photoinitiator in UV-curing processesEnhances curing speed and efficiency
Dental MaterialsInitiates polymerization in dental adhesivesImproves adhesive performance
Antiulcer PropertiesRelated compounds exhibit H+/K(+)-ATPase inhibitionPotential for new antiulcer agents
Biological ResearchInvestigated for antiviral properties against influenza virusesStructural similarity to effective agents

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(dimethylamino)ethyl]benzoate primarily involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s ability to absorb UV light and generate free radicals makes it effective in various photochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which provides distinct solubility and reactivity properties compared to its methyl and butyl counterparts. Additionally, its effectiveness as a photoinitiator in UV-curable applications sets it apart from other similar compounds .

Biological Activity

Ethyl 4-[2-(dimethylamino)ethyl]benzoate, also known as Ethyl 4-(dimethylamino)benzoate, is a compound with significant biological activity. This article explores its pharmacological properties, including antimicrobial, antioxidant, and gastroprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of a dimethylamino group that enhances its biological interactions. Its molecular formula is C12H17NO2C_{12}H_{17}NO_2, and it has a molecular weight of approximately 205.27 g/mol. The compound is known for its planar structure, which facilitates interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50-200 µg/mL, indicating a moderate level of effectiveness compared to standard antibiotics .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Antioxidant Activity

The compound has also been studied for its antioxidant properties. In vitro assays demonstrated that this compound effectively scavenges free radicals, exhibiting a significant reduction in oxidative stress markers. The compound showed IC50 values of over 100 µg/mL in DPPH and FRAP assays, indicating its potential as an antioxidant agent .

Gastroprotective Effects

A notable study focused on the gastroprotective effects of this compound in a rat model of ethanol-induced gastric ulcers. The rats were divided into groups receiving various doses of the compound (5, 10, and 20 mg/kg), with results indicating a dose-dependent protective effect on the gastric mucosa. Histopathological analysis revealed reduced gastric lesions and improved mucus secretion in treated groups compared to controls .

Table 2: Gastroprotective Activity Results

Treatment GroupDose (mg/kg)Gastric Lesion Score (0-10)Mucus Secretion (mmol/g)
Control-80.5
Omeprazole2031.5
Ethyl Compound560.8
Ethyl Compound1041.2
Ethyl Compound2021.8

The gastroprotective effect is attributed to several mechanisms:

  • Antioxidant Activity : The compound enhances superoxide dismutase (SOD) levels, reducing oxidative damage.
  • Mucosal Barrier Enhancement : Increased mucus production contributes to the protection of the gastric lining.
  • Histological Improvements : Reduced edema and leukocyte infiltration were observed in treated rats, indicating an anti-inflammatory effect .

Toxicity Studies

Acute toxicity studies conducted on ICR mice showed no significant adverse effects at doses up to 1000 mg/kg body weight, suggesting a favorable safety profile for this compound .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 4-(dimethylamino)benzoate, and how can they be experimentally verified?

Ethyl 4-(dimethylamino)benzoate (EDB) is a liquid tertiary amine ester with a molecular formula of C₁₁H₁₅NO₂, molecular weight of 193.24 g/mol, and a boiling point of 190°C at 14 mmHg. Key properties include a density of 1.0099 g/cm³ at 25°C and a LogP value of 3.2, indicating moderate lipophilicity. These properties can be verified using techniques such as:

  • Gas chromatography-mass spectrometry (GC-MS) for purity and molecular weight confirmation.
  • Density measurements via pycnometry or digital densitometers.
  • UV-Vis spectroscopy to assess absorbance characteristics for photopolymerization applications .

Q. What safety protocols are critical when handling ethyl 4-(dimethylamino)benzoate in laboratory settings?

EDB requires strict adherence to safety guidelines:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of vapors (P271).
  • Storage: Keep in tightly sealed containers in well-ventilated, cool areas away from oxidizing agents (P403+P233).
  • Spill management: Neutralize spills with inert absorbents and dispose of according to local regulations (P501) .

Advanced Research Questions

Q. How does ethyl 4-(dimethylamino)benzoate compare to other tertiary amines in photopolymerization efficiency?

EDB demonstrates superior reactivity as a co-initiator in resin-based systems compared to alternatives like 2-(dimethylamino)ethyl methacrylate (DMAEMA). Studies show EDB achieves a higher degree of monomer conversion (DC) in resin cements (e.g., 75–85% DC vs. 60–70% for DMAEMA). This is attributed to its electron-donating dimethylamino group, which enhances free-radical generation. Researchers should optimize amine concentration (e.g., 1:2 camphorquinone/amine molar ratio) and use real-time Fourier-transform infrared spectroscopy (RT-FTIR) to monitor polymerization kinetics .

Q. What mechanisms explain the reduced influence of diphenyliodonium hexafluorophosphate (DPI) on EDB-containing resins?

DPI, a polymerization accelerator, increases DC in DMAEMA-based resins but has minimal impact on EDB systems. This is due to EDB’s inherent redox stability and ability to scavenge inhibitory oxygen more efficiently, reducing reliance on DPI. To validate this, conduct electron paramagnetic resonance (EPR) spectroscopy to track radical species and oxygen inhibition rates during polymerization .

Q. How can contradictory findings regarding EDB’s performance in resin cements be resolved?

Conflicting data on mechanical properties (e.g., flexural strength) may arise from variations in resin composition or curing protocols. To resolve discrepancies:

  • Standardize experimental conditions (e.g., light intensity, exposure time) using ISO 4049 guidelines.
  • Perform Weibull analysis to assess material reliability under stress.
  • Compare results across studies using systematic meta-analyses, controlling for amine concentration and co-initiator ratios .

Q. What methodologies are recommended for optimizing EDB’s role in dual-cure resin systems?

To balance curing depth and mechanical integrity:

  • Differential scanning calorimetry (DSC) can identify optimal curing temperatures.
  • Dynamic mechanical analysis (DMA) evaluates viscoelastic properties post-polymerization.
  • Accelerated aging tests (e.g., 10,000 thermal cycles) assess long-term stability. Adjust EDB concentration incrementally (0.5–2.0 wt%) and correlate with DC using Arrhenius kinetic models .

Properties

CAS No.

910044-15-4

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 4-[2-(dimethylamino)ethyl]benzoate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)12-7-5-11(6-8-12)9-10-14(2)3/h5-8H,4,9-10H2,1-3H3

InChI Key

IBNFIHSLSHMBKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCN(C)C

Origin of Product

United States

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